molecular formula C11H15ClS B8078957 1-Tert-butylsulfanyl-3-chloro-2-methylbenzene

1-Tert-butylsulfanyl-3-chloro-2-methylbenzene

Cat. No.: B8078957
M. Wt: 214.76 g/mol
InChI Key: YKRRCTXTCAXIMN-UHFFFAOYSA-N
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Description

1-Tert-butylsulfanyl-3-chloro-2-methylbenzene, also known as this compound, is a research compound with the molecular formula C11H15ClS and a molecular weight of 214.76 g/mol. This compound is primarily used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butylsulfanyl-3-chloro-2-methylbenzene typically involves the reaction of 3-chloro-2-methylbenzenethiol with tert-butyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution reaction.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butylsulfanyl-3-chloro-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid are used.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Sulfoxides or sulfones.

Scientific Research Applications

1-tert-butylsulfanyl-3-chloro-2-methylbenzene is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving the interaction of sulfur-containing compounds with biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-tert-butylsulfanyl-3-chloro-2-methylbenzene involves its interaction with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The exact pathways and molecular targets are still under investigation in ongoing research.

Comparison with Similar Compounds

  • 1-tert-butylsulfanyl-2-methylbenzene
  • 1-tert-butylsulfanyl-4-chloro-2-methylbenzene
  • 1-tert-butylsulfanyl-3-bromo-2-methylbenzene

Comparison: 1-tert-butylsulfanyl-3-chloro-2-methylbenzene is unique due to the presence of both a chlorine atom and a tert-butylsulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications. Similar compounds may have different halogen atoms or positions of substitution, leading to variations in their reactivity and applications.

Properties

IUPAC Name

1-tert-butylsulfanyl-3-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClS/c1-8-9(12)6-5-7-10(8)13-11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRCTXTCAXIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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